Structural Divergence from Prototypical CB1 Allosteric Modulators ORG27569 and ORG27759
A systematic structural comparison reveals that N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide departs from the canonical pharmacophore established for potent CB1 allosteric modulation. The most potent CB1 NAMs identified by Piscitelli et al. (2012)—compounds 13 (EC50 = 50 nM) and 21 (EC50 = 90 nM)—and the optimized allosteric modulator 11j (KB = 167.3 nM, α = 16.55) reported by Nguyen et al. (2015) universally possess a 5-chloro or 5-fluoro substituent on the indole ring and a basic amine (dimethylamino or piperidinyl) at the 4-position of the phenethyl phenyl ring [1][2]. The target compound lacks both features: the indole C5 position is unsubstituted (hydrogen), and the phenyl ring bears a 3-methoxy group rather than a basic amine. Additionally, the target compound introduces a unique α-methoxy substituent on the ethyl linker, a modification absent from all published indole-2-carboxamide CB1 allosteric modulators. These three structural deviations collectively suggest a distinct pharmacological profile, though no direct experimental confirmation has been published.
| Evidence Dimension | Key pharmacophoric features (C5 indole substitution, phenyl ring substituent, linker modification) |
|---|---|
| Target Compound Data | Indole C5: -H; Phenyl substituent: 3-OCH₃; Linker: α-OCH₃ on ethyl chain |
| Comparator Or Baseline | ORG27569 (compound 1): Indole C5: -Cl; Phenyl substituent: 4-piperidinyl; Linker: unsubstituted ethyl. Compound 13: Indole C5: -Cl; Phenyl substituent: 4-N(CH₃)₂; Linker: unsubstituted ethyl. Compound 11j: Indole C5: -Cl; Phenyl substituent: 4-N(CH₃)₂; Linker: unsubstituted ethyl |
| Quantified Difference | Absence of 5-Cl substitution (present in all potent CB1 NAMs); absence of basic amine (pKa ~8–10 for tertiary amines vs. neutral methoxy); introduction of H-bond acceptor (α-OCH₃) on the linker |
| Conditions | Structural comparison based on published SAR from Piscitelli et al. (2012) J. Med. Chem.; Nguyen et al. (2015) Bioorg. Med. Chem.; Khurana et al. (2014) J. Med. Chem. |
Why This Matters
The structural divergence is sufficiently large that a researcher requiring a validated CB1 allosteric modulator should not select this compound as a substitute for ORG27569 or 11j without confirmatory in-house screening; conversely, a researcher seeking to explore novel chemical space within the indole-2-carboxamide scaffold may find the unique substitution pattern valuable for SAR expansion.
- [1] Piscitelli, F., Ligresti, A., La Regina, G., Coluccia, A., Morera, L., Allarà, M., Novellino, E., Di Marzo, V., & Silvestri, R. (2012). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 55(11), 5627–5631. View Source
- [2] Nguyen, T., German, N., Decker, A. M., Li, J.-X., Wiley, J. L., Thomas, B. F., Kenakin, T. P., & Zhang, Y. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195–2203. View Source
